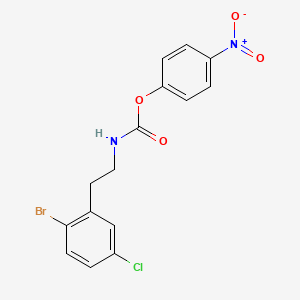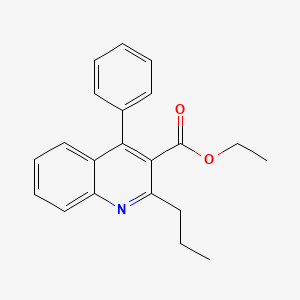![molecular formula C19H16N2O3S B13980953 (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole is a complex organic compound featuring a benzofuran ring, an oxadiazole ring, and an ethylsulfinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole typically involves multi-step organic reactions. The process often begins with the preparation of the benzofuran core, followed by the introduction of the oxadiazole ring and the ethylsulfinyl phenyl group. Common reagents used in these reactions include halogenated benzofurans, hydrazides, and sulfoxides. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfone derivatives, reduced oxadiazole compounds, and substituted benzofuran derivatives .
Scientific Research Applications
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The benzofuran and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ethylsulfinyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar benzofuran cores.
Oxadiazole derivatives: Compounds with oxadiazole rings, such as certain antimicrobial agents.
Sulfoxide-containing compounds: Molecules with sulfoxide groups, like certain sulfoxide-based drugs
Uniqueness
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-[4-[(S)-ethylsulfinyl]phenyl]-1-benzofuran-5-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H16N2O3S/c1-3-25(22)15-7-4-13(5-8-15)17-11-23-18-9-6-14(10-16(17)18)19-21-20-12(2)24-19/h4-11H,3H2,1-2H3/t25-/m0/s1 |
InChI Key |
UIDBDVDOKGXDOB-VWLOTQADSA-N |
Isomeric SMILES |
CC[S@](=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C |
Canonical SMILES |
CCS(=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


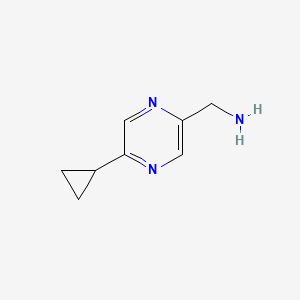
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
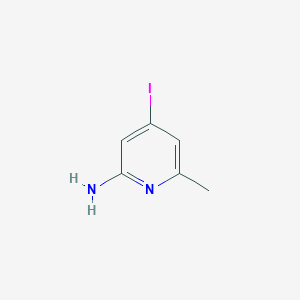
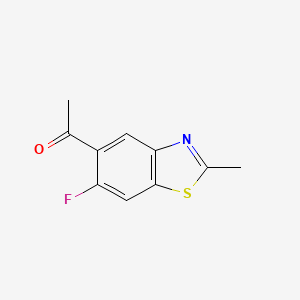
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

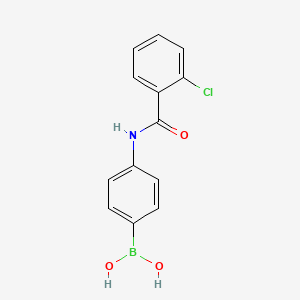
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

